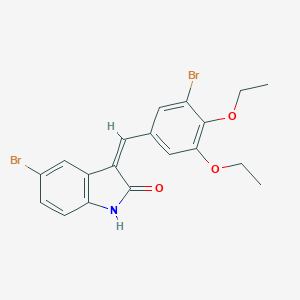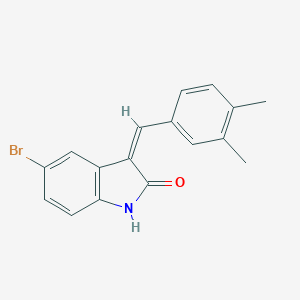![molecular formula C24H19ClN4O3S B307875 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307875.png)
6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoxazepine family, which has been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and exhibit antimicrobial activity. In addition, it has been found to have anti-inflammatory effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a lead compound for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its biological activities.
Orientations Futures
There are several future directions for research on 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its biological activities by identifying its molecular targets and developing more potent derivatives. Furthermore, future studies could explore the potential of this compound as a scaffold for the development of new drugs with novel mechanisms of action.
In conclusion, 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising compound with potential applications in various fields. Its synthesis method has been reported in the literature, and its biological activities have been extensively studied. However, further research is needed to fully understand its mechanism of action and optimize its biological activities for drug development.
Méthodes De Synthèse
The synthesis of 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported in the literature. The synthesis involves the reaction of 2-(3-chlorophenyl)-5-(furan-2-yl)-1,3,4-thiadiazole with ethyl 2-bromoacetate in the presence of potassium carbonate to obtain the intermediate compound. The intermediate compound is then reacted with ammonium thiocyanate and sodium hydroxide to yield the final product.
Applications De Recherche Scientifique
6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anticancer, antitumor, and antimicrobial activities. In addition, it has been shown to have potential as an anti-inflammatory agent and as a treatment for neurological disorders.
Propriétés
Nom du produit |
6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Formule moléculaire |
C24H19ClN4O3S |
Poids moléculaire |
479 g/mol |
Nom IUPAC |
1-[6-[5-(3-chlorophenyl)furan-2-yl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C24H19ClN4O3S/c1-3-20(30)29-17-10-5-4-9-16(17)21-22(26-24(33-2)28-27-21)32-23(29)19-12-11-18(31-19)14-7-6-8-15(25)13-14/h4-13,23H,3H2,1-2H3 |
Clé InChI |
LBHMJZRJODMSEI-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
SMILES canonique |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307793.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B307795.png)
![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![7-Acetyl-3-(allylsulfanyl)-6-{4-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307800.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![(3Z)-5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B307802.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)

![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)


![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)